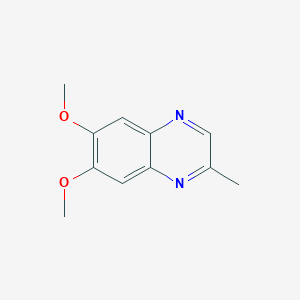

6,7-二甲氧基-2-甲基喹喔啉

描述

Synthesis Analysis

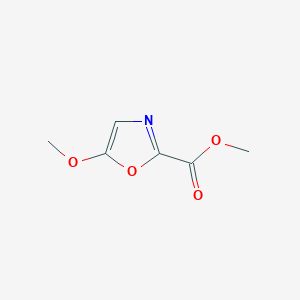

The synthesis of 6,7-Dimethoxy-2-methylquinoxaline can be achieved through the derivatization of methylglyoxal with 1,2-diamino-4,5-dimethoxybenzene, yielding the methylglyoxal adduct. This process involves producing the derivatizing agent and the internal standard suitable for assay, recovery experiments, and internal standardization in the analysis of trace amounts of methylglyoxal (McLellan & Thornalley, 1992). Additionally, complex transformations from 6,7-Dimethoxy-4-methylquinoline through nitrations, aldehyde conversions, and reduction processes have been employed in the synthesis of related quinoline and isoquinoline compounds (Roberts et al., 1997).

科学研究应用

- DMQ 是甲基乙二醛 (MG) 的衍生物,甲基乙二醛在急性心肌梗死 (AMI) 后会在心肌中积累。 研究人员通过检测 DMQ 来量化 MG,使其成为研究心脏病理生理学的有价值工具 .

心血管研究

这些应用突出了 DMQ 在不同科学学科中的多功能性和潜在影响。 研究人员继续探索其性质和应用,使其成为未来研究的引人入胜的化合物 . 如果你需要更多细节或其他应用,请随时询问! 😊

作用机制

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms

Mode of Action

It’s known that the compound is used in the assay of methylglyoxal in biological systems . Methylglyoxal is assayed by derivatization with 1,2-diamino-4,5-dimethoxybenzene and high-performance liquid chromatography (HPLC) of the resulting quinoxaline, 6,7-dimethoxy-2-methylquinoxaline . The specific interaction between the compound and its targets, and the resulting changes, are subjects for further investigation.

Biochemical Pathways

As a derivative used in the assay of methylglyoxal, it may be involved in pathways related to this metabolite

Pharmacokinetics

The compound is a solid at room temperature and should be stored at 4°C . Its bioavailability and other pharmacokinetic properties need to be investigated further.

Result of Action

As a derivative used in the assay of methylglyoxal, it may play a role in detecting and quantifying this metabolite in biological systems

Action Environment

It’s known that the compound is stable under acidic conditions , but the impact of other environmental factors needs further investigation.

未来方向

The future directions for 6,7-Dimethoxy-2-methylquinoxaline could involve further exploration of its potential biological activities, given the known properties of quinoxaline derivatives . However, specific future directions are not explicitly stated in the available literature.

属性

IUPAC Name |

6,7-dimethoxy-2-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWJSTZPSPZPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162328 | |

| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143159-04-0 | |

| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143159040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 6,7-dimethoxy-2-methylquinoxaline in the described research?

A1: 6,7-Dimethoxy-2-methylquinoxaline is not described as a target-interacting compound in this research. Instead, it serves as a crucial reagent in a liquid chromatographic fluorimetric assay for quantifying methylglyoxal. [] Essentially, it reacts with methylglyoxal to form a fluorescent derivative, which can then be separated and detected using chromatography.

Q2: Can you elaborate on the analytical method involving 6,7-dimethoxy-2-methylquinoxaline mentioned in the research?

A2: The research focuses on developing a liquid chromatographic method with fluorescence detection. 6,7-Dimethoxy-2-methylquinoxaline is reacted with methylglyoxal, forming a fluorescent product. This product is then separated from other components in the sample using liquid chromatography. The separated product is then detected by a fluorescence detector, allowing for the quantification of methylglyoxal based on the intensity of the fluorescence signal. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)

![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)

![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)